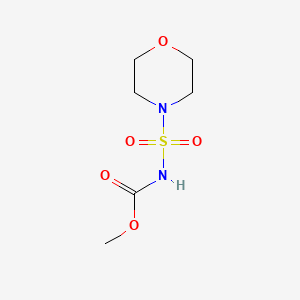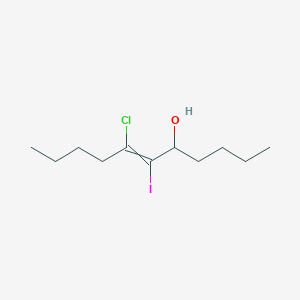
tert-Butyl(3-chloro-5-methylphenyl)difluorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(3-chloro-5-methylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a tert-butyl group, a chloromethylphenyl group, and two fluorine atoms attached to a silicon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3-chloro-5-methylphenyl)difluorosilane typically involves the reaction of tert-butyl(3-chloro-5-methylphenyl)silane with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) and xenon difluoride (XeF2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-fluorine bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl(3-chloro-5-methylphenyl)difluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the silicon-fluorine bond.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium alkoxides or primary amines in polar solvents.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an alkoxide would yield a tert-butyl(3-chloro-5-methylphenyl)alkoxysilane, while a coupling reaction might produce a biaryl compound.
科学的研究の応用
tert-Butyl(3-chloro-5-methylphenyl)difluorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of silicon-based bioactive molecules.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism by which tert-Butyl(3-chloro-5-methylphenyl)difluorosilane exerts its effects involves the reactivity of the silicon-fluorine bond. The bond can be cleaved under specific conditions, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
tert-Butyl(3-chloro-5-methylphenyl)silane: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
tert-Butyl(3-chloro-5-methylphenyl)trifluorosilane: Contains an additional fluorine atom, which can alter its reactivity and stability.
tert-Butyl(3-chloro-5-methylphenyl)dimethylsilane: Has methyl groups instead of fluorine, affecting its chemical behavior.
Uniqueness
tert-Butyl(3-chloro-5-methylphenyl)difluorosilane is unique due to the presence of two fluorine atoms, which enhance its reactivity in substitution and coupling reactions. This makes it a valuable compound in the synthesis of complex organosilicon molecules and materials.
特性
CAS番号 |
647842-31-7 |
|---|---|
分子式 |
C11H15ClF2Si |
分子量 |
248.77 g/mol |
IUPAC名 |
tert-butyl-(3-chloro-5-methylphenyl)-difluorosilane |
InChI |
InChI=1S/C11H15ClF2Si/c1-8-5-9(12)7-10(6-8)15(13,14)11(2,3)4/h5-7H,1-4H3 |
InChIキー |
ZASWCGITIPXLSK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)Cl)[Si](C(C)(C)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


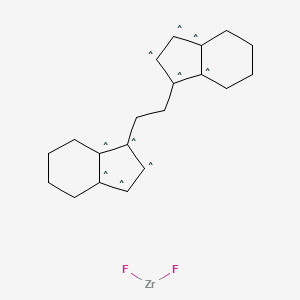
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)
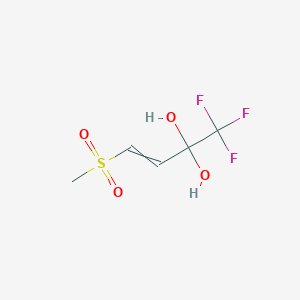
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
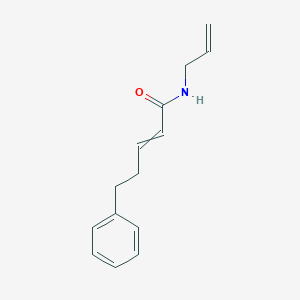

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)

![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)

![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
![Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12588335.png)
